

A Comparative Analysis of Octane Ratings in C11 Alkane Isomers

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Compound of Interest

Compound Name: 3-Ethyl-2,4-dimethylheptane

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For researchers, scientists, and professionals in drug development, understanding the intricate relationship between molecular structure and fuel properties is paramount. This guide provides a detailed comparison of the octane ratings of various C11 alkane isomers, supported by experimental data and standardized testing protocols. A key takeaway is the significant influence of molecular branching on the antiknock characteristics of these hydrocarbons.

The performance of a spark-ignition engine is critically dependent on the octane rating of its fuel, a measure of the fuel's ability to resist "knocking" or "pinging" during combustion. This guide delves into the Research Octane Number (RON) and Motor Octane Number (MON) of undecane (C₁₁H₂₄) and its various structural isomers. Increased branching of the alkane chain generally leads to a higher octane rating, a principle that holds true for C11 alkanes.

Quantitative Data on C11 Alkane Isomer Octane Ratings

The following table summarizes the available experimental data for the Research Octane Number (RON) and Motor Octane Number (MON) of selected C11 alkane isomers. The data illustrates the general trend of increasing octane number with increased branching and compactness of the molecular structure.

IUPAC Name	Molecular Structure	Research Octane Number (RON)	Motor Octane Number (MON)
n-Undecane	$\text{CH}_3(\text{CH}_2)_9\text{CH}_3$	-45 (estimated)	- (Not Available)
2-Methyldecane	$\text{CH}_3\text{CH}(\text{CH}_3)(\text{CH}_2)_7\text{CH}_3$	43.5	46.2
3-Methyldecane	$\text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)(\text{CH}_2)_6\text{CH}_3$	55.0	56.0
4-Methyldecane	$\text{CH}_3(\text{CH}_2)_2\text{CH}(\text{CH}_3)(\text{CH}_2)_5\text{CH}_3$	56.5	57.8
5-Methyldecane	$\text{CH}_3(\text{CH}_2)_3\text{CH}(\text{CH}_3)(\text{CH}_2)_4\text{CH}_3$	56.0	57.5
2,2-Dimethylnonane	$(\text{CH}_3)_3\text{C}(\text{CH}_2)_6\text{CH}_3$	80.2	78.6
3,3-Dimethylnonane	$\text{CH}_3\text{CH}_2\text{C}(\text{CH}_3)_2(\text{CH}_2)_5\text{CH}_3$	89.5	85.1
4,4-Dimethylnonane	$\text{CH}_3(\text{CH}_2)_2\text{C}(\text{CH}_3)_2(\text{CH}_2)_4\text{CH}_3$	94.0	88.0
5,5-Dimethylnonane	$\text{CH}_3(\text{CH}_2)_3\text{C}(\text{CH}_3)_2(\text{CH}_2)_3\text{CH}_3$	93.5	87.5
2,3-Dimethylnonane	$\text{CH}_3\text{CH}(\text{CH}_3)\text{CH}(\text{CH}_3)(\text{CH}_2)_5\text{CH}_3$	71.0	70.0
2,4-Dimethylnonane	$\text{CH}_3\text{CH}(\text{CH}_3)\text{CH}_2\text{CH}(\text{CH}_3)(\text{CH}_2)_4\text{CH}_3$	74.0	73.0
2,5-Dimethylnonane	$\text{CH}_3\text{CH}(\text{CH}_3)(\text{CH}_2)_2\text{CH}(\text{CH}_3)(\text{CH}_2)_3\text{CH}_3$	73.5	72.5
2,6-Dimethylnonane	$\text{CH}_3\text{CH}(\text{CH}_3)(\text{CH}_2)_3\text{CH}(\text{CH}_3)(\text{CH}_2)_2\text{CH}_3$	71.5	70.5
2,7-Dimethylnonane	$\text{CH}_3\text{CH}(\text{CH}_3)(\text{CH}_2)_4\text{CH}(\text{CH}_3)\text{CH}_2\text{CH}_3$	69.0	68.0

CH3			
2,8-Dimethylnonane	CH3CH(CH3) (CH2)5CH(CH3)2	65.0	64.0
3,4-Dimethylnonane	CH3CH2CH(CH3)CH(CH3)(CH2)4CH3	78.5	77.0
3,5-Dimethylnonane	CH3CH2CH(CH3)CH2CH(CH3)(CH2)3CH3	79.0	77.5
3,6-Dimethylnonane	CH3CH2CH(CH3)(CH2)2CH(CH3)(CH2)2CH3	78.0	76.5
3,7-Dimethylnonane	CH3CH2CH(CH3)(CH2)3CH(CH3)CH2CH3	76.0	74.5
4,5-Dimethylnonane	CH3(CH2)2CH(CH3)CH(CH3)(CH2)3CH3	80.0	78.0
4,6-Dimethylnonane	CH3(CH2)2CH(CH3)CH2CH(CH3)(CH2)2CH3	79.5	77.5
2,2,3,3-Tetramethylheptane	(CH3)3CC(CH3)2(CH2)3CH3	113.1	102.7
2,2,4,4-Tetramethylheptane	(CH3)3CCCH2C(CH3)2(CH2)2CH3	115.0 (estimated)	- (Not Available)
2,2,5,5-Tetramethylheptane	(CH3)3C(CH2)2C(CH3)2CH2CH3	110.0 (estimated)	- (Not Available)
2,3,3,4-Tetramethylheptane	CH3CH(CH3)C(CH3)2CH(CH3)(CH2)2CH3	109.0 (estimated)	- (Not Available)
3,3,4,4-Tetramethylheptane	CH3CH2C(CH3)2C(CH3)2CH2CH2CH3	118.0 (estimated)	- (Not Available)
2,2,3,4,4-Pentamethylhexane	(CH3)3CCCH(CH3)C(CH3)2CH2CH3	112.5 (estimated)	- (Not Available)

2,2,4,5,5-Pentamethylhexane	$(\text{CH}_3)_3\text{CCH}_2\text{CH}(\text{CH}_3)\text{C}(\text{CH}_3)_2\text{CH}_3$	111.0 (estimated)	- (Not Available)
3,3-Diethylheptane	$\text{CH}_3\text{CH}_2\text{C}(\text{CH}_2\text{CH}_3)_2(\text{CH}_2)_3\text{CH}_3$	100.2	93.3
4,4-Diethylheptane	$\text{CH}_3(\text{CH}_2)_2\text{C}(\text{CH}_2\text{CH}_3)_2(\text{CH}_2)_2\text{CH}_3$	103.0	95.0

Note: Some values are estimated based on structure-activity relationships and may not reflect experimental results.

Experimental Protocols

The octane ratings presented in this guide are determined by standardized engine tests. The two primary methods are the Research Octane Number (RON) and the Motor Octane Number (MON), which are governed by ASTM International standards.

Research Octane Number (RON) - ASTM D2699

The RON test simulates low-speed, mild driving conditions.^{[1][2][3]}

Principle: This method measures the anti-knock performance of a fuel in a standardized single-cylinder Cooperative Fuel Research (CFR) engine.^{[2][3]} The compression ratio of the engine is varied until a standard level of knock intensity is achieved for the test fuel. This is then compared to the performance of primary reference fuels (PRFs), which are blends of iso-octane (RON 100) and n-heptane (RON 0).^[3]

Methodology:

- The CFR engine is operated at a constant speed of 600 rpm with a specified intake air temperature.^[2]
- The test fuel is introduced into the engine, and the compression ratio is adjusted to produce a standard knock intensity, as measured by a detonation meter.
- Two PRF blends, one with a slightly higher and one with a slightly lower octane number than the test fuel, are then run in the engine.

- The knock intensities of the test fuel and the two PRFs are compared.
- The RON of the test fuel is calculated by interpolation based on the knock meter readings of the test fuel and the PRFs.

Motor Octane Number (MON) - ASTM D2700

The MON test simulates more severe, high-speed, and high-load driving conditions.^[4]^[5]

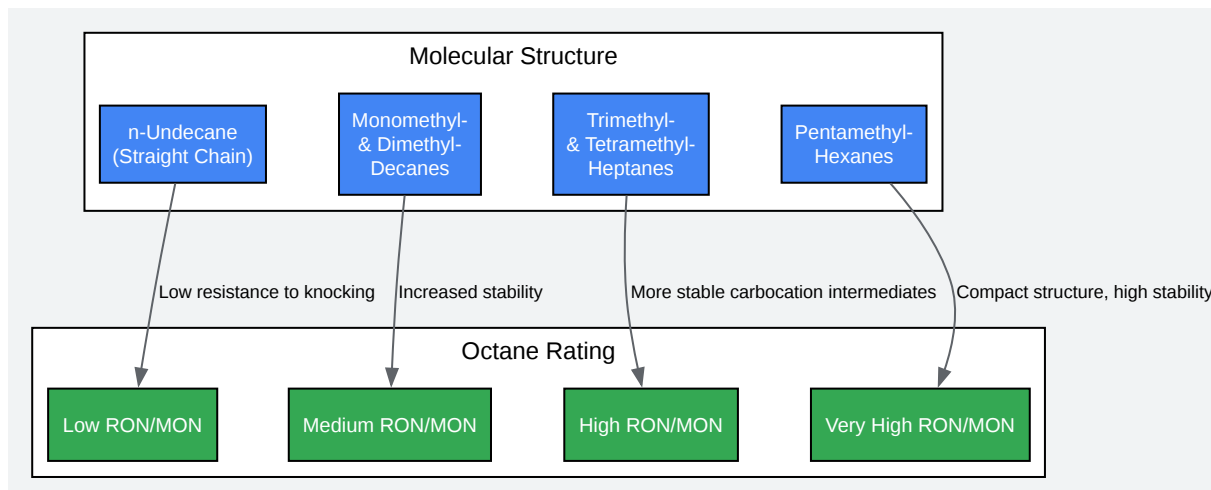
Principle: Similar to the RON test, the MON method uses a CFR engine to compare the knock resistance of a test fuel against PRFs.^[4]^[5] However, the operating conditions are more stringent.

Methodology:

- The CFR engine is operated at a higher speed of 900 rpm and with a higher intake mixture temperature than in the RON test.^[4]
- The test procedure of adjusting the compression ratio to achieve a standard knock intensity and comparing it with PRFs is the same as in the RON method.^[5]
- The MON is calculated by interpolation from the knock meter readings of the test fuel and the bracketing PRFs.

Structure-Performance Relationship

The octane rating of an alkane is highly dependent on its molecular structure. The following diagram illustrates the general relationship between the structural features of C11 alkane isomers and their resulting octane numbers.



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Relationship between C11 alkane isomer structure and octane rating.

As the diagram illustrates, a higher degree of branching and a more compact molecular structure lead to a higher octane rating. This is because branched alkanes are more resistant to autoignition. During combustion, the breaking of C-H and C-C bonds forms radical intermediates. The stability of these radicals plays a crucial role in the knocking tendency of the fuel. Tertiary and quaternary carbons, which are more prevalent in highly branched alkanes, lead to the formation of more stable carbocation intermediates. This increased stability slows down the rate of the radical chain reactions that lead to knocking, thus resulting in a higher octane number. Straight-chain alkanes, like n-undecane, lack these stabilizing features and are therefore more prone to autoignition, resulting in very low octane ratings.

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